molecular formula C10H11ClN2 B1343822 2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole CAS No. 405173-68-4

2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole

Cat. No.: B1343822
CAS No.: 405173-68-4
M. Wt: 194.66 g/mol
InChI Key: HDTZCVJNZSQFOH-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4,5-dimethyl-1H-benzimidazole (CAS 405173-68-4) is a benzimidazole-based chemical intermediate with a molecular formula of C 10 H 11 ClN 2 and a molecular weight of 194.66 g/mol . This compound is characterized by a benzimidazole core, a versatile pharmacophore in medicinal chemistry, fused with a benzene ring and featuring a reactive chloromethyl substituent at the 2-position and methyl groups at the 4 and 5 positions . Its calculated density is 1.253 g/cm³, and it has a boiling point of 397.6±30.0 °C at 760 mmHg . The primary research value of this compound lies in its role as a critical synthetic building block. The reactive chloromethyl group makes it a versatile precursor for the design and synthesis of novel chemical entities, particularly in the development of pharmacologically active molecules . Benzimidazole derivatives are extensively investigated for their wide spectrum of biological activities, including significant potential in oncology and as antimicrobial agents . In anticancer research, the benzimidazole scaffold is a key structural component in many bioactive compounds and is known to interact with biological targets through mechanisms such as DNA interaction and enzyme inhibition . Furthermore, in antimicrobial studies, derivatives synthesized from 2-(chloromethyl)-1H-benzimidazole precursors have demonstrated potent activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . This product is intended for research applications as a key intermediate in organic synthesis and drug discovery. It is supplied as a solid and should be handled by trained personnel in a laboratory setting. Always consult the Safety Data Sheet (SDS) before use and adhere to appropriate safety practices . This chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c1-6-3-4-8-10(7(6)2)13-9(5-11)12-8/h3-4H,5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTZCVJNZSQFOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621575
Record name 2-(Chloromethyl)-4,5-dimethyl-1H-benzimidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405173-68-4
Record name 2-(Chloromethyl)-4,5-dimethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The chloromethyl group is introduced by treating the benzimidazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes substitution with oxygen-, sulfur-, and nitrogen-based nucleophiles:

Methoxylation

Reaction with sodium methoxide (NaOMe) in methanol replaces chlorine with a methoxy group. This is critical for synthesizing intermediates like omeprazole precursors .

Example Reaction
2-(Chloromethyl)-4,5-dimethyl-1H-benzimidazole + NaOMe →
2-(Methoxymethyl)-4,5-dimethyl-1H-benzimidazole + NaCl

Conditions : Methanol, 40–60°C, 2–4 hours .

Thioether Formation

Coupling with thiols (e.g., 5-methoxy-2-mercaptobenzimidazole) in a two-phase system (water/dichloromethane) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) yields thioethers .

Key Application
This reaction is pivotal in synthesizing proton-pump inhibitors like omeprazole :

ReactantThiol ComponentCatalystYield
This compound5-methoxy-2-mercaptobenzimidazoleTBAB75–85%

Oxidation to Carboxylic Acids

Oxidation of the chloromethyl group using potassium permanganate (KMnO₄) in acidic or neutral conditions yields benzimidazole-2-carboxylic acids .

Reaction Pathway
this compound →
4,5-Dimethyl-1H-benzimidazole-2-carboxylic acid

Conditions : KMnO₄ in H₂O/acetone, 50–70°C, 4–6 hours .

N-Alkylation Reactions

The benzimidazole nitrogen can undergo alkylation. For example, reaction with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) yields 1-methyl derivatives .

Example
this compound + CH₃I →
2-(Chloromethyl)-1,4,5-trimethyl-1H-benzimidazole

Conditions : DMF, 60–80°C, 6–8 hours .

Biological Activity Modulation

The chloromethyl group enhances antifungal activity when paired with para-substituted aryl rings. Derivatives show improved efficacy against Candida albicans and Aspergillus niger .

Structure-Activity Relationship (SAR)

Substituent PositionAntifungal Activity (IC₅₀, μg/mL)
4-CH₃, 5-CH₃8.2–12.4
4-Cl, 5-CH₃4.7–6.9

Chlorine at the para position increases potency by 40–60% .

Stability and Hazards

Scientific Research Applications

2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The chloromethyl group can also form covalent bonds with nucleophilic sites in biological molecules, enhancing its reactivity and potency.

Comparison with Similar Compounds

Similar Compounds

  • 2-(chloromethyl)-1H-benzimidazole
  • 4,5-dimethyl-1H-benzimidazole
  • 2-methyl-4,5-dimethyl-1H-benzimidazole

Uniqueness

2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole is unique due to the presence of both chloromethyl and dimethyl groups on the benzimidazole ring. This combination imparts distinct chemical properties, making it more reactive and versatile in various chemical reactions compared to its analogs. The presence of the chloromethyl group enhances its potential for forming covalent bonds with biological targets, increasing its efficacy in medicinal applications.

Biological Activity

2-(Chloromethyl)-4,5-dimethyl-1H-benzimidazole is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties. The findings are supported by data tables and relevant case studies.

The compound has the following chemical structure:

  • Chemical Formula : C10H10ClN2
  • CAS Number : 405173-68-4

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound derivatives. The compound exhibits significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus32 µg/mL
BEscherichia coli64 µg/mL
CBacillus cereus16 µg/mL

The data indicates that the compound is particularly effective against Gram-positive bacteria, with lower MIC values compared to Gram-negative strains .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been widely studied. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Case Study: Antiproliferative Effects
A study reported that derivatives of benzimidazole exhibited significant antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The derivative exhibited an IC50 value of approximately 10 µM against MDA-MB-231 cells, indicating substantial growth inhibition .

Table 2: Antiproliferative Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (µM)
DMDA-MB-23110
EA549 (Lung Cancer)15
FHeLa (Cervical)12

The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as p53 and cyclin-dependent kinases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with various enzymes involved in cellular signaling and metabolism, potentially altering their activity.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis .
  • Gene Expression Modulation : The compound may influence gene expression by interacting with transcription factors or directly affecting DNA.

Q & A

Q. What are the standard synthetic routes for preparing 2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole?

Answer: The compound is typically synthesized via chlorination of (1H-benzimidazole-2-yl)methanol precursors. A widely used method involves reacting (4,5-dimethyl-1H-benzimidazol-2-yl)methanol with thionyl chloride (SOCl₂) under reflux conditions, yielding the chloromethyl derivative . Alternative routes include using phosphoryl chloride (POCl₃) in the presence of phenol for analogous benzimidazole systems . Key steps involve:

  • Reaction optimization: Maintaining anhydrous conditions to prevent hydrolysis.
  • Purification: Column chromatography or recrystallization from ethanol/water mixtures.

Q. Table 1. Synthetic Methods Comparison

MethodReagents/ConditionsYield Range (%)Reference
Thionyl Chloride RouteSOCl₂, reflux, 4–6 hours75–85
Phosphoryl Chloride RoutePOCl₃, phenol, 80°C60–70

Q. What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: The chloromethyl group (CH₂Cl) appears as a singlet at δ 4.2–4.5 ppm, while aromatic protons (4,5-dimethyl groups) resonate at δ 2.3–2.5 ppm (methyl) and δ 7.1–7.3 ppm (benzimidazole ring) .
    • ¹³C NMR: The CH₂Cl carbon is observed at ~45 ppm.
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₂ClN₂: calculated 195.0693) .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve structural ambiguities?

Answer: Single-crystal X-ray diffraction, refined using SHELXL , provides precise bond lengths and angles. For example:

  • Key parameters: The C-Cl bond length (~1.79 Å) and dihedral angles between benzimidazole and chloromethyl groups.
  • Validation: Compare experimental data with density functional theory (DFT)-optimized structures to resolve discrepancies .

Q. Table 2. Crystallographic Data

ParameterObserved ValueReference
C-Cl bond length1.79 Å
Dihedral angle (benzimidazole vs. CH₂Cl)15.2°

Q. How can researchers resolve contradictions in NMR or MS data during characterization?

Answer:

  • Cross-validation: Use 2D NMR (COSY, HSQC) to confirm proton-proton and proton-carbon correlations. For example, HSQC can link CH₂Cl protons to their carbon signal .
  • Isotopic labeling: Introduce ¹³C or ¹⁵N labels to track unexpected peaks.
  • Computational validation: Compare experimental NMR shifts with DFT-predicted values (Gaussian or ORCA software) .

Q. What mechanistic insights explain the chloromethylation step?

Answer: The reaction proceeds via an SN2 mechanism , where thionyl chloride acts as both a chlorinating agent and a dehydrating agent. Key intermediates:

Formation of a sulfite ester intermediate from (benzimidazol-2-yl)methanol.

Nucleophilic displacement of the sulfite group by Cl⁻, yielding the chloromethyl derivative .
Evidence: Kinetic studies show rate dependence on SOCl₂ concentration and steric effects from substituents .

Q. How do crystal packing interactions affect physicochemical properties?

Answer:

  • Hydrogen bonding: N-H⋯Cl interactions stabilize the crystal lattice, increasing melting points .
  • π-π stacking: Aromatic interactions between benzimidazole rings enhance thermal stability.
    Impact: These interactions influence solubility and bioavailability, critical for pharmacological studies .

Q. What in silico methods predict ADMET properties for this compound?

Answer:

  • Molecular docking (AutoDock Vina): Predict binding affinity to targets like tubulin (anticancer studies) .
  • QSAR models: Use descriptors like logP (calculated ~2.8) and polar surface area (~45 Ų) to estimate permeability .
  • Toxicity prediction: Tools like ProTox-II assess hepatotoxicity risk based on structural alerts .

Q. How to optimize HPLC methods for quantifying this compound in biological matrices?

Answer:

  • Column: C18 reverse-phase (e.g., Agilent ZORBAX Eclipse Plus, 5 µm).
  • Mobile phase: Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid for peak symmetry.
  • Detection: UV at 254 nm (λ_max for benzimidazole) .
    Validation: Linearity (R² > 0.995), LOD ≤ 0.1 µg/mL .

Q. What factors influence the compound’s stability during storage?

Answer:

  • Light sensitivity: Store in amber vials to prevent photodegradation.
  • Moisture: Use desiccants (silica gel) to avoid hydrolysis of the chloromethyl group.
  • Temperature: Stable at −20°C for >6 months; avoid repeated freeze-thaw cycles .

Q. How to design SAR studies for anticancer activity evaluation?

Answer:

  • Structural analogs: Synthesize derivatives with variations in the chloromethyl group (e.g., bromo, fluoro) .
  • Assays:
    • In vitro: MTT assay against HeLa or MCF-7 cells.
    • Mechanistic: Flow cytometry for apoptosis (Annexin V/PI staining) .

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